N-Methyl-N-phenylpiperidine-4-carboxamide
Overview
Description
“N-Methyl-N-phenylpiperidine-4-carboxamide” is an organic compound . It is a derivative of 4-Phenylpiperidine, which is a chemical compound that features a benzene ring bound to a piperidine ring . 4-Phenylpiperidine is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .
Synthesis Analysis
The synthesis of “this compound” involves a series of reactions. A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1 H-NMR, mass spectral and elemental analysis . Another method involves the hydrogenation reaction of piperidine. A common method is to react piperidine with Formic Anhydride or ethyl formate in the presence of a catalyst such as hydrochloric acid to give the product N-Methylpiperidine-4-carboxamide .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound has a molecular formula of C13H18N2O .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
1. Inhibitors of Gene Expression
N-Methyl-N-phenylpiperidine-4-carboxamide derivatives have been studied as inhibitors of NF-kappaB and AP-1 gene expression. Specifically, research has focused on the structure-activity relationship studies of these compounds to improve their potential oral bioavailability. Substitutions at different positions of the pyrimidine ring have been explored to optimize activity and gastrointestinal permeability (Palanki et al., 2000).
2. Radioligands for PET Imaging
Compounds related to this compound, such as N-[methyl-11C]-quinoline-2-carboxamide derivatives, have been labeled for potential use as radioligands. These are intended for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET) (Matarrese et al., 2001).
3. Kinase Inhibitors
This compound derivatives have been identified as potent and selective Met kinase inhibitors. These compounds have shown efficacy in cancer models and have been advanced into clinical trials due to their favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
4. Coupling Reactions in Organic Synthesis
This compound derivatives are used in organic synthesis, particularly in coupling reactions. For example, aromatic carboxamides can be ortho-alkylated with Grignard reagents in the presence of a cobalt catalyst, using N-methylcarboxamide as a substrate (Chen et al., 2011).
Mechanism of Action
While the specific mechanism of action for “N-Methyl-N-phenylpiperidine-4-carboxamide” is not explicitly mentioned in the search results, it’s worth noting that many small molecules exert their anticancer activities by binding with DNA, thereby altering DNA replication and inhibiting the growth of tumor cells .
Future Directions
Piperidine derivatives, including “N-Methyl-N-phenylpiperidine-4-carboxamide”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future direction in this field could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Properties
IUPAC Name |
N-methyl-N-phenylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-15(12-5-3-2-4-6-12)13(16)11-7-9-14-10-8-11/h2-6,11,14H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTOQBOCGOYORW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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